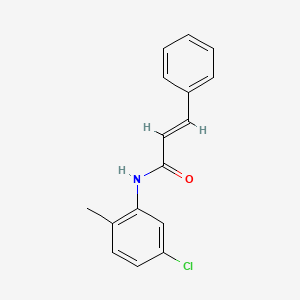

5'-CHLORO-2'-METHYLCINNAMANILIDE

Description

Properties

IUPAC Name |

(E)-N-(5-chloro-2-methylphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c1-12-7-9-14(17)11-15(12)18-16(19)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLUZBBQKJBAV-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50358447 | |

| Record name | NSC204179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73108-67-5 | |

| Record name | NSC204179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC204179 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50358447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-CHLORO-2'-METHYLCINNAMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-methylcinnamanilide typically involves the reaction of 5-chloro-2-methylbenzaldehyde with aniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with cinnamic acid or its derivatives under acidic or basic conditions to yield the final product.

Industrial Production Methods: Industrial production of 5’-Chloro-2’-methylcinnamanilide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5’-Chloro-2’-methylcinnamanilide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Nucleophiles like amines, thiols, alkoxides, often in polar aprotic solvents.

Major Products:

Oxidation: Carboxylic acids, aldehydes, ketones.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5’-Chloro-2’-methylcinnamanilide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of various chemical reactions and the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry: In the material science industry, 5’-Chloro-2’-methylcinnamanilide is explored for its potential use in the development of new polymers and advanced materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-methylcinnamanilide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways would be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Chalcone Derivatives: 5'-Chloro-2'-Hydroxychalcone

Structural Differences :

Functional Insights :

- Chalcones are known for antimicrobial and anticancer activities due to their conjugated system . The hydroxyl group in 5'-chloro-2'-hydroxychalcone facilitates glycosylation (e.g., biotransformation to 5'-chloro-2'-hydroxychlorochalcone 3-O-β-D-(4"-O-methyl)-glucopyranoside), enhancing bioavailability .

- In contrast, the methyl group in this compound may improve lipophilicity, favoring membrane penetration, while the anilide linkage could resist enzymatic degradation compared to chalcones .

Podophyllotoxin Analogs: 2α-Chloro-2′(2′,6′)-(Di)Halogenopicropodophyllotoxins

Structural Differences :

Functional Insights :

- Halogenated podophyllotoxins (e.g., 2α-chloro-2′-halogeno derivatives) undergo stereoselective C-ring aromatization under BF₃·Et₂O mediation, enhancing insecticidal activity .

- While this compound lacks the cyclolignan scaffold, its chloro and methyl groups may similarly stabilize aromatic interactions in target enzymes or receptors .

Substituted Anilides: Valeranilides and Anthranilamides

Structural Analogues :

Functional Insights :

- The methoxy or amino groups in these compounds participate in hydrogen bonding, while chlorine enhances electrophilicity .

Data Table: Key Properties of Compared Compounds

Biological Activity

5'-Chloro-2'-methylcinnamanilide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, cytotoxic, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of cinnamic acid derivatives, characterized by a phenyl ring attached to a double bond and an amide group. The compound's molecular formula is , with a molecular weight of approximately 195.65 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has demonstrated significant activity against both gram-positive bacteria and mycobacterial strains.

Table 1: Antimicrobial Activity of this compound

The compound's potency against MRSA and other resistant strains highlights its potential as an alternative therapeutic agent in treating bacterial infections.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound on mammalian cell lines. The compound exhibited selective toxicity towards cancer cell lines while showing minimal effects on primary cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 20 | |

| Primary Porcine Macrophages | >100 |

These findings suggest that the compound could be further investigated for its anticancer properties, especially in the context of selective toxicity.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various in vitro assays. The compound has shown promise in inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in managing inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study investigating the effects of the compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found that:

- Cytokines such as TNF-α and IL-6 were significantly reduced when treated with this compound.

- Dose-dependent effects were observed, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorine atom and the methyl group on the cinnamic backbone enhances its lipophilicity and interaction with biological targets, which is crucial for its antimicrobial and cytotoxic effects.

Table 3: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution | Increased antibacterial potency |

| Methyl group addition | Enhanced cytotoxic selectivity |

Q & A

Q. How does the compound’s logP value influence its pharmacokinetic profile, and how can it be optimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.